(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound H05 involves the reaction of benzo[d][1,3]dioxole with 4-fluorophenyl-N,N-dimethylpropan-1-amine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for compound H05 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound H05 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert H05 into its reduced forms, altering its pharmacological properties.
Substitution: H05 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Compound H05 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin and norepinephrine transporters.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a potential treatment for depression due to its dual inhibitory effects on serotonin and norepinephrine transporters.
Mechanism of Action
The mechanism of action of compound H05 involves its interaction with serotonin and norepinephrine transporters. By inhibiting these transporters, H05 increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, its moderate antagonist activity on the 5-hydroxytryptamine 2A receptor contributes to its antidepressant effects .
Comparison with Similar Compounds
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used in the treatment of depression.
Venlafaxine: A compound with similar inhibitory effects on serotonin and norepinephrine transporters.
Fluoxetine: A selective serotonin reuptake inhibitor with different pharmacological properties.
Uniqueness: Compound H05 is unique due to its dual inhibitory effects on serotonin and norepinephrine transporters combined with moderate antagonist activity on the 5-hydroxytryptamine 2A receptor. This combination of activities may result in higher efficacy and fewer side effects compared to other antidepressants .
Properties
Molecular Formula |
C18H20FNO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H20FNO3/c1-20(2)11-10-15(13-6-8-14(19)9-7-13)23-17-5-3-4-16-18(17)22-12-21-16/h3-9,15H,10-12H2,1-2H3 |
InChI Key |
XFCIOLPMKMDDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)OC2=CC=CC3=C2OCO3 |
Origin of Product |
United States |
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